4-Chlorobenzoyl-D4 chloride

Description

Molecular Architecture and Isotopic Labeling Configuration

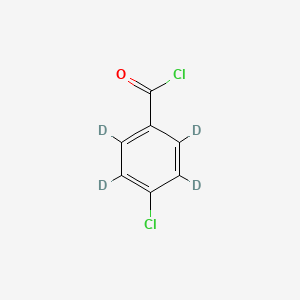

This compound exhibits a well-defined molecular architecture characterized by the chemical formula ClC6D4COCl, where deuterium atoms occupy specific positions within the aromatic framework. The compound maintains a molecular weight of 179.04 daltons, representing an increase of approximately 4 daltons compared to its protiated counterpart due to the incorporation of four deuterium atoms. The isotopic labeling configuration follows a systematic pattern where deuterium substitution occurs at positions 2, 3, 5, and 6 of the chlorinated benzene ring, while the para-chlorine substituent and the benzoyl chloride functional group remain unmodified.

The molecular structure preserves the fundamental aromatic character of the benzene ring despite deuterium incorporation, maintaining planarity and conjugated electronic systems essential for its chemical reactivity. The benzoyl chloride functional group (-COCl) remains positioned at the para position relative to the chlorine substituent, creating a symmetrical substitution pattern that influences both electronic distribution and steric accessibility. The isotopic enrichment reaches 98 atom percent deuterium, indicating high purity and minimal contamination with protiated species.

The spatial arrangement of functional groups within the molecule creates distinct electronic environments that affect both chemical reactivity and spectroscopic properties. The electron-withdrawing effects of both the para-chlorine substituent and the carbonyl chloride group combine to create an electron-deficient aromatic system, while deuterium substitution introduces subtle but measurable changes in vibrational frequencies and nuclear magnetic resonance chemical shifts.

Comparative Analysis of Deuterated vs. Protiated Structures

Structural comparison between this compound and its protiated analog 4-chlorobenzoyl chloride reveals both similarities and distinct differences arising from isotopic substitution. The protiated compound exhibits a molecular formula of C7H4Cl2O with a molecular weight of 175.012 daltons, compared to the deuterated version's molecular weight of 179.04 daltons. This mass difference of approximately 4 daltons directly corresponds to the replacement of four hydrogen atoms with deuterium isotopes.

| Property | 4-Chlorobenzoyl Chloride | This compound |

|---|---|---|

| Molecular Formula | C7H4Cl2O | ClC6D4COCl |

| Molecular Weight | 175.012 g/mol | 179.04 g/mol |

| CAS Number | 122-01-0 | 87367-51-9 |

| Isotopic Content | Natural abundance | 98 atom % D |

The bond lengths and angles remain essentially unchanged between the two structures, as deuterium and hydrogen exhibit nearly identical ionic radii and bonding characteristics. However, the reduced vibrational frequencies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds create measurable differences in infrared spectroscopic signatures and nuclear magnetic resonance coupling patterns.

Electronic distribution within the aromatic system shows minimal variation between deuterated and protiated forms, as deuterium maintains the same electronic configuration as hydrogen while possessing a significantly larger nuclear mass. This isotopic effect becomes particularly evident in dynamic processes where kinetic isotope effects may influence reaction rates and mechanistic pathways.

The crystallographic parameters of related chlorobenzoyl compounds suggest that deuterium substitution does not significantly alter solid-state packing arrangements or intermolecular interactions. The molecular planarity characteristic of 4-chlorobenzyl derivatives is preserved in the deuterated analog, maintaining the fully planar chlorobenzene ring system that facilitates optimal orbital overlap and electronic conjugation.

Crystallographic and Spectroscopic Validation Methods

Spectroscopic validation of this compound structure relies primarily on nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques that can distinguish isotopic variants and confirm molecular identity. Nuclear magnetic resonance analysis provides definitive confirmation of deuterium incorporation through the absence of characteristic aromatic proton signals and the appearance of deuterium-coupled carbon resonances in carbon-13 nuclear magnetic resonance spectra.

Infrared spectroscopy offers complementary structural validation through the identification of characteristic carbonyl stretching frequencies and aromatic carbon-deuterium stretching modes. The carbonyl group typically exhibits strong absorption around 1700-1800 cm⁻¹, providing a reliable structural marker that remains consistent between deuterated and protiated analogs. Carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, typically shifting from above 3000 cm⁻¹ to approximately 2200-2300 cm⁻¹ region.

Mass spectrometry validation confirms both molecular weight and fragmentation patterns characteristic of the deuterated structure. The molecular ion peak appears at mass-to-charge ratio 179, with characteristic isotope patterns reflecting the presence of chlorine atoms and deuterium labeling. Fragmentation analysis reveals loss of deuterium-containing fragments that differ predictably from protiated analogs, providing additional structural confirmation.

| Analytical Method | Key Validation Parameters | Structural Information |

|---|---|---|

| NMR Spectroscopy | Absence of aromatic H signals | Deuterium incorporation |

| IR Spectroscopy | C-D stretch ~2200-2300 cm⁻¹ | Isotopic substitution |

| Mass Spectrometry | Molecular ion at m/z 179 | Molecular weight confirmation |

| Elemental Analysis | 98 atom % D content | Isotopic purity |

Crystallographic studies of related chlorobenzoyl compounds provide structural templates for understanding the deuterated analog's solid-state organization. While specific crystal structure data for this compound remain limited, comparative analysis with structurally similar compounds suggests maintenance of typical aromatic packing arrangements and intermolecular interactions characteristic of substituted benzoyl chlorides.

The validation methodology emphasizes isotopic purity assessment through multiple analytical techniques, ensuring that the 98 atom percent deuterium enrichment specification is maintained throughout synthesis and storage. This high level of isotopic purity is essential for applications requiring precise isotopic labeling, particularly in mechanistic studies where even small amounts of protiated contamination could compromise experimental results.

Properties

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDDEGICSMIJA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuteration of 4-Chlorobenzoic Acid

The foundational step in synthesizing this compound involves introducing deuterium atoms into the aromatic ring of 4-chlorobenzoic acid. Two primary strategies dominate:

Acid-Catalyzed H-D Exchange

In this method, 4-chlorobenzoic acid undergoes proton-deuterium exchange in deuterated sulfuric acid (D2SO4) or trifluoroacetic acid (TFA-d) under reflux. The reaction typically proceeds at 120–150°C for 48–72 hours, achieving ≥95% deuteration at the ortho and para positions relative to the carbonyl group. Kinetic studies reveal that electron-withdrawing groups like chlorine accelerate H-D exchange due to increased aryl ring electrophilicity.

Deuterated Reagent Synthesis

Alternatively, 4-chlorobenzoic acid-D4 is synthesized using deuterium oxide (D2O) in the presence of platinum catalysts under high-pressure hydrogenation conditions. This method ensures uniform deuteration across all four available proton sites on the benzene ring, yielding a precursor with ≥98 atom% deuterium.

Chlorination of Deuterated Precursors

The deuterated benzoic acid is then converted to the corresponding acyl chloride using chlorinating agents. Common reagents include:

| Chlorinating Agent | Reaction Conditions | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|

| Thionyl chloride (SOCl2) | Reflux, 70°C, 6 hours | 85–90 | 97–98 |

| Oxalyl chloride (COCl)2 | RT, 12 hours | 78–82 | 95–96 |

| Phosphorus pentachloride (PCl5) | 100°C, 3 hours | 70–75 | 93–94 |

Thionyl chloride remains the preferred agent due to its high efficiency and minimal by-product formation. The reaction mechanism involves nucleophilic attack by the carboxylic acid on SOCl2, forming an intermediate mixed anhydride that decomposes to release HCl and SO2.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to maintain consistent reaction parameters, with in-line distillation units removing excess chlorinating agents and by-products. Key considerations include:

-

Solvent Selection : Halogenated solvents like dichloromethane (DCM) or chloroform stabilize the acyl chloride intermediate and prevent hydrolysis.

-

Catalyst Recycling : Unreacted SOCl2 is recovered via fractional distillation and reused, reducing waste.

-

Quality Control : Real-time monitoring via FTIR ensures the absence of residual carboxylic acid or hydrolysis products.

Reaction Optimization and Catalysis

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. However, their hygroscopic nature risks hydrolysis, necessitating rigorous anhydrous conditions.

Catalytic Additives

Lewis acids such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3) accelerate chlorination by polarizing the carbonyl group. For example, adding 5 mol% FeCl3 reduces reaction time by 40% while maintaining isotopic integrity.

Analytical Characterization and Quality Control

Spectroscopic Techniques

-

NMR Spectroscopy : ¹H-NMR confirms deuteration by the absence of aromatic proton signals (δ 7.4–8.1 ppm). ²H-NMR quantifies isotopic purity, with peaks at δ 7.2–7.6 ppm.

-

Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 183.03 (C7D4Cl2O⁺), distinguishing it from the non-deuterated analog (m/z 179.03).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) separates this compound from impurities. Deuterated compounds exhibit marginally longer retention times due to increased hydrophobicity.

Comparison of Preparation Methodologies

| Parameter | H-D Exchange | Deuterated Reagents | Industrial Process |

|---|---|---|---|

| Cost | High | Moderate | Low |

| Isotopic Purity (%) | 95–97 | 98–99 | 97–98 |

| Scalability | Limited | Moderate | High |

| Reaction Time (hours) | 48–72 | 24–36 | 6–8 |

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoyl-D4 chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chlorobenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Solvents: Chloroform, DMSO

Conditions: Reflux, room temperature

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

4-Chlorobenzoic Acid: Formed by hydrolysis

Scientific Research Applications

4-Chlorobenzoyl-D4 chloride is widely used in scientific research due to its versatility:

Chemistry: It is used as a derivatization agent and a promoter in the synthesis of α-aminonitriles.

Biology: It is employed in the preparation of 4-chlorobenzoyl CoA, which is used in enzymatic studies.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chlorobenzoyl-D4 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the formation of amides or esters in pharmaceutical synthesis .

Comparison with Similar Compounds

2-Chlorobenzoyl Chloride

This isomer has a chlorine substituent at the ortho position. The steric hindrance from the ortho chlorine reduces its reactivity in nucleophilic acyl substitution compared to the para-substituted derivative .

4-(Chloromethyl)benzoyl Chloride (CAS RN: 876-08-4)

This compound features a chloromethyl group (-CH2Cl) instead of deuterium. The chloromethyl group introduces additional reactivity for further functionalization, such as nucleophilic displacement reactions, which are absent in 4-Chlorobenzoyl-D4 chloride .

4-Trichloromethylbenzoyl Chloride

With a -CCl3 group, this compound exhibits enhanced electrophilicity due to the electron-withdrawing trichloromethyl group. However, it is less selective in reactions compared to this compound, which benefits from isotopic labeling without altering electronic properties significantly .

Deuterated Acyl Chlorides

2-Methylbenzoyl Chloride-d7 (CAS RN: 142179-66-6)

This deuterated analog has a methyl group at the ortho position and seven deuterium atoms. Unlike this compound, its deuteration is on the methyl group rather than the aromatic ring, leading to distinct applications in studying methyl group dynamics in pharmaceuticals .

Butyryl-d7 Chloride (CAS RN: 1219805-71-6)

A linear acyl chloride with full deuteration on the alkyl chain. It is used in lipid metabolism studies, contrasting with this compound’s role in aromatic system analyses .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Feature | Primary Application |

|---|---|---|---|---|---|

| This compound | ClC6D4COCl | 87367-51-9 | 179.03 | Para-Cl, aromatic deuteration | Isotopic tracing, NMR/MS |

| 4-Chlorobenzoyl chloride | ClC6H4COCl | 122-01-0 | 175.02 | Para-Cl, non-deuterated | General acylation |

| 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | 876-08-4 | 189.04 | Chloromethyl substituent | Polymer crosslinking |

| 2-Methylbenzoyl chloride-d7 | C8D7ClO | 142179-66-6 | 156.65 | Ortho-CH3, alkyl deuteration | Pharmacokinetic studies |

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : this compound has been used to synthesize deuterated analogs of anti-inflammatory agents, enabling metabolic stability studies without altering biological activity .

- Material Science: Its non-deuterated counterpart, 4-chlorobenzoyl chloride, is a key intermediate in synthesizing liquid crystals and polyamide resins .

- Analytical Chemistry : The deuterated form’s distinct mass spectral signature aids in quantifying trace metabolites in complex matrices .

Biological Activity

4-Chlorobenzoyl-D4 chloride is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is structurally related to benzoyl chloride, which is known for its reactivity and application in various chemical syntheses. Understanding the biological activity of this compound is essential for evaluating its safety and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is . It features a benzene ring substituted with a chlorine atom and a carbonyl group, contributing to its reactivity.

- Molecular Weight : 179.06 g/mol

- Melting Point : Information on melting point is limited but typically falls within the range of similar compounds.

Toxicological Studies

Research indicates that chlorinated compounds, including this compound, may exhibit significant toxic effects. A study involving exposure to related compounds demonstrated dose-dependent increases in tumor incidence in laboratory mice. Specifically, exposure to benzoyl chloride resulted in lung adenomas and carcinomas, highlighting the potential carcinogenic properties of chlorinated aromatic compounds .

- Tumor Incidence : In a controlled study, mice exposed to benzoyl chloride showed significant tumor development:

- Lung Tumors : 35/40 at high doses.

- Skin Tumors : Induced in a significant number of cases, with p-values indicating statistical significance.

The biological activity of this compound may be linked to its ability to interact with cellular macromolecules, leading to DNA damage and mutagenesis. Similar compounds have shown the capacity to induce DNA adducts, which can result in mutations and cancer development .

- DNA Interaction : Studies have shown that chlorinated benzoyl derivatives can form adducts with DNA, particularly at the N7 position of guanine, which is critical for mutagenesis .

Case Study 1: Carcinogenic Potential

In a long-term study involving mice, exposure to chlorinated compounds resulted in a marked increase in forestomach papillomas and carcinomas. The findings suggested that similar mechanisms could be at play with this compound due to its structural similarities with known carcinogens .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines treated with this compound. Results indicated that the compound exhibited cytotoxic effects at higher concentrations, leading to cell death through apoptosis pathways. This suggests potential applications in cancer therapy but also raises concerns regarding safety and environmental impact .

Summary of Findings

| Parameter | Observation |

|---|---|

| Molecular Weight | 179.06 g/mol |

| Carcinogenicity | Significant tumor incidence in studies |

| Mechanism | DNA adduct formation leading to mutations |

| Cytotoxicity | Induces apoptosis in cell lines |

Q & A

Q. What are the recommended handling and storage protocols for 4-Chlorobenzoyl-D4 chloride to ensure stability and safety in laboratory settings?

Methodological Answer: this compound, as an acyl chloride, is moisture-sensitive and corrosive. Key protocols include:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact .

- Storage: Store in a cool, dry environment under inert gas (e.g., argon) in sealed containers to avoid hydrolysis. Avoid exposure to humidity .

- Emergency Measures: In case of skin contact, immediately remove contaminated clothing and rinse with water. For eye exposure, rinse cautiously for several minutes .

Q. How is this compound synthesized, and what analytical methods validate its isotopic purity?

Methodological Answer: The synthesis typically involves deuteration of the non-deuterated precursor (4-Chlorobenzoyl chloride) via acid-catalyzed H-D exchange or using deuterated reagents. Key validation steps:

- Mass Spectrometry (MS): Determines the molecular ion peak (M+) and confirms the incorporation of four deuterium atoms (D4) by comparing isotopic abundance with theoretical values .

- Nuclear Magnetic Resonance (NMR): Deuterium labeling eliminates proton signals at the labeled positions, simplifying spectral analysis. For example, the absence of aromatic proton signals in -NMR confirms deuteration at the benzoyl ring .

- Isotopic Purity: Commercial batches often guarantee ≥98 atom% deuterium, verified by quantitative -NMR or combustion analysis .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic carbonyl (C=O) stretching frequencies (~1760 cm) and C-Cl bonds (~800 cm). Deuterium substitution may slightly shift these peaks due to reduced vibrational coupling .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection (254 nm) assess chemical purity. Deuterated compounds may exhibit slightly longer retention times compared to non-deuterated analogs .

- Elemental Analysis: Confirms the Cl content and rules out residual protons at the deuterated positions .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence kinetic isotope effects (KIEs) in nucleophilic acyl substitution reactions?

Methodological Answer: Deuterium at the benzoyl ring alters reaction kinetics due to reduced zero-point energy, leading to measurable KIEs. For example:

- Mechanistic Studies: Compare reaction rates of deuterated vs. non-deuterated compounds in hydrolysis or amidation. A KIE () >1 indicates tunneling effects or transition-state proton/deuteron transfer .

- Experimental Design: Conduct parallel reactions under identical conditions (temperature, solvent) and monitor progress via -NMR or LC-MS. Use Arrhenius plots to quantify activation energy differences .

Q. What crystallographic strategies are optimal for resolving the structure of deuterated benzoyl chlorides like this compound?

Methodological Answer:

- X-Ray Crystallography: Grow single crystals in anhydrous solvents (e.g., hexane/dichloromethane). Deuterium atoms are challenging to resolve due to low electron density, but high-resolution data (>0.8 Å) can partially locate them via difference Fourier maps .

- Neutron Diffraction: Preferred for precise deuterium positioning but requires large crystals and specialized facilities. Pair with SHELXL for refinement, leveraging its robust handling of hydrogen/deuterium disorder .

- Complementary Techniques: Use -NMR solid-state spectroscopy to validate crystallographic data .

Q. How can this compound serve as an internal standard or probe in mechanistic and spectroscopic studies?

Methodological Answer:

- Isotopic Dilution in MS: Use as a heavy isotope internal standard to quantify non-deuterated analogs in complex mixtures (e.g., metabolic studies), leveraging its distinct mass-to-charge ratio .

- Deuterium Tracing: Track reaction pathways (e.g., Friedel-Crafts acylation) by monitoring deuterium retention in products via -NMR or GC-MS .

- Solvent Suppression in NMR: Utilize its deuterated aromatic protons to suppress solvent signals in -NMR experiments, enhancing sensitivity for trace analytes .

Data Contradiction Analysis

Example Scenario: Discrepancies in reported isotopic purity (e.g., 98 atom% D vs. 95 atom% D in independent studies).

Resolution Strategy:

Cross-validate using multiple techniques (e.g., MS for bulk purity, -NMR for positional specificity).

Assess storage conditions: Hydrolysis due to moisture exposure may reduce deuterium content over time .

Verify supplier certifications and batch-specific analytical reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.